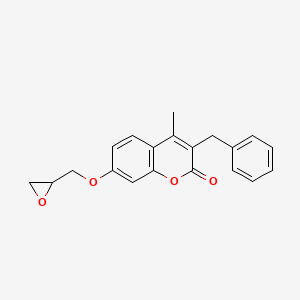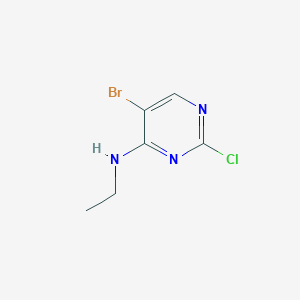
Boc-(R)-alpha-(2-furanylmethyl)-proline
概要
説明
Boc-®-alpha-(2-furanylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of the 2-furanylmethyl group adds a unique aromatic character to the molecule, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-furanylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amine group is protected during subsequent reactions.
Introduction of the 2-Furanylmethyl Group: The protected proline is then reacted with a 2-furanylmethyl halide (e.g., 2-furanylmethyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This step introduces the 2-furanylmethyl group to the alpha position of the proline.
Purification: The final product is purified using techniques such as column chromatography to obtain Boc-®-alpha-(2-furanylmethyl)-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-alpha-(2-furanylmethyl)-proline follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Boc-®-alpha-(2-furanylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the furan ring into a tetrahydrofuran ring.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature to moderate heat.
Substitution: Trifluoroacetic acid (TFA), room temperature.
Major Products Formed
Oxidation: Furan epoxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Free amine derivatives of proline.
科学的研究の応用
Boc-®-alpha-(2-furanylmethyl)-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Research into proline derivatives like Boc-®-alpha-(2-furanylmethyl)-proline has potential implications in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Boc-®-alpha-(2-furanylmethyl)-proline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The Boc protecting group can be removed to expose the free amine, which can then participate in further biochemical reactions. The furan ring may also undergo metabolic transformations, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Boc-®-alpha-(2-thienylmethyl)-proline: Similar structure but with a thienyl group instead of a furanyl group.
Boc-®-alpha-(2-pyridylmethyl)-proline: Contains a pyridyl group, offering different electronic properties.
Boc-®-alpha-(2-phenylmethyl)-proline: Features a phenyl group, providing a different aromatic character.
Uniqueness
Boc-®-alpha-(2-furanylmethyl)-proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of molecules that require specific interactions with biological targets or in the development of materials with unique properties.
特性
IUPAC Name |
(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)
![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)


![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)
![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)
![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)
![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)




